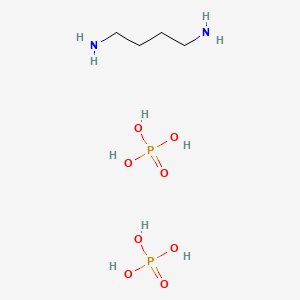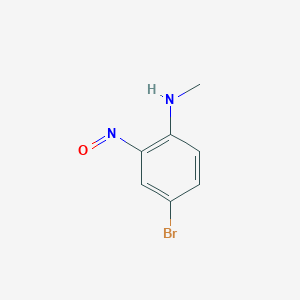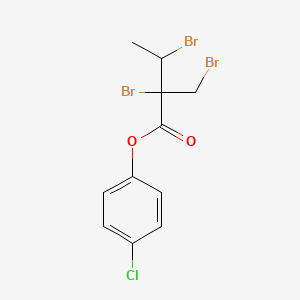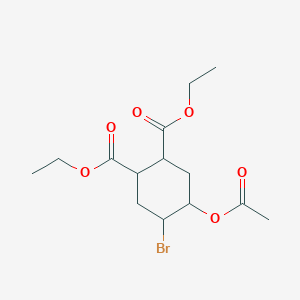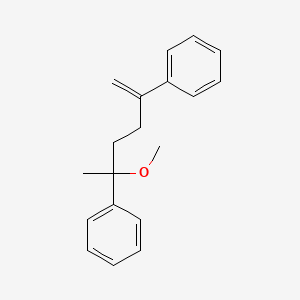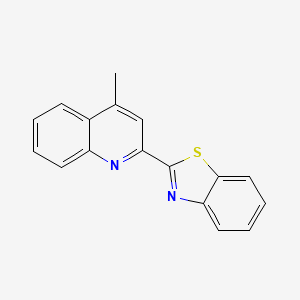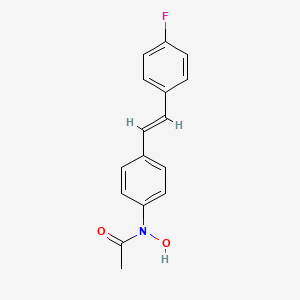![molecular formula C13H12ClN3 B14502167 4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline is an organic compound that belongs to the class of anilines It features a phenyl group attached to a hydrazinylidene moiety, with a chlorine atom at the 4-position of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline typically involves the reaction of 4-chloroaniline with benzaldehyde hydrazone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学的研究の応用
4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-chloroaniline: A precursor in the synthesis of 4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline.
Benzaldehyde hydrazone: Another precursor used in the synthesis.
4-chloro-2-nitroaniline: A related compound with a nitro group instead of the hydrazinylidene group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydrazinylidene group allows for unique interactions with molecular targets, differentiating it from other similar compounds.
特性
分子式 |
C13H12ClN3 |
|---|---|
分子量 |
245.71 g/mol |
IUPAC名 |
4-chloro-2-[(E)-C-phenylcarbonohydrazonoyl]aniline |
InChI |
InChI=1S/C13H12ClN3/c14-10-6-7-12(15)11(8-10)13(17-16)9-4-2-1-3-5-9/h1-8H,15-16H2/b17-13+ |
InChIキー |
WPRRWTZCKYTGRJ-GHRIWEEISA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\N)/C2=C(C=CC(=C2)Cl)N |
正規SMILES |
C1=CC=C(C=C1)C(=NN)C2=C(C=CC(=C2)Cl)N |
溶解性 |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL dodecanoate](/img/structure/B14502101.png)
![2-Methyl-N-[(2-sulfanylethyl)carbamoyl]propanamide](/img/structure/B14502110.png)
